![molecular formula C9H10O4 B1609577 2-Hydroxy-3,6-dimethoxybenzaldehyde CAS No. 64466-51-9](/img/structure/B1609577.png)
2-Hydroxy-3,6-dimethoxybenzaldehyde
Overview
Description
“2-Hydroxy-3,6-dimethoxybenzaldehyde” is a derivative of p-hydroxybenzaldehyde . It is a compound that has not been extensively studied, and there is limited information available about it .
Synthesis Analysis
The synthesis of similar compounds, such as 2,6-Dimethoxy-4-hydroxybenzaldehyde, has been achieved through the Vielsmeyer-Haack reaction . Another method involves the demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-3,6-dimethoxybenzaldehyde” is yet to be fully determined . However, similar compounds like 2,6-Dimethoxy-4-hydroxybenzaldehyde have been investigated .
Chemical Reactions Analysis
The chemical reactions involving “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented . However, similar compounds have been synthesized using the Vielsmeyer-Haack reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented .
Scientific Research Applications
Synthesis of Dibenzoxepin Framework
2-Hydroxy-3,6-dimethoxybenzaldehyde can be used in the synthesis of the dibenzoxepin framework . This is achieved through intramolecular aromatic nucleophilic substitution (S_NAr) and McMurry reactions . The dibenzoxepin scaffold is an important synthetic target because a large number of compounds having this skeleton present relevant biological activities .
Antidepressant Research
Compounds with the dibenzoxepin scaffold, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, have shown antidepressant properties . This makes it a valuable compound in the research and development of new antidepressant drugs .
Anxiolytic Research
Similarly, dibenzoxepin compounds have also demonstrated anxiolytic (anti-anxiety) effects . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde could be used in the development of new anxiolytic medications .
Antipsychotic Research
The dibenzoxepin scaffold, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, has shown antipsychotic properties . This makes it a potential candidate for the development of new antipsychotic drugs .
Angiotensin-II-Receptor-Antagonist Research
Compounds with the dibenzoxepin scaffold have demonstrated angiotensin-II-receptor-antagonist properties . This suggests that 2-Hydroxy-3,6-dimethoxybenzaldehyde could be used in the research and development of new angiotensin-II-receptor-antagonist drugs .
Anti-Inflammatory Research
Dibenzoxepin compounds, which can be synthesized using 2-Hydroxy-3,6-dimethoxybenzaldehyde, have shown anti-inflammatory properties . This makes it a valuable compound in the research and development of new anti-inflammatory drugs .
Safety And Hazards
The safety and hazards of “2-Hydroxy-3,6-dimethoxybenzaldehyde” are not well-documented. However, similar compounds like 2,4-Dimethoxybenzaldehyde are considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Future Directions
properties
IUPAC Name |
2-hydroxy-3,6-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-4-8(13-2)9(11)6(7)5-10/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMMXJBGOHHJBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428279 | |
Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3,6-dimethoxybenzaldehyde | |
CAS RN |
64466-51-9 | |
Record name | 2-Hydroxy-3,6-dimethoxy-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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